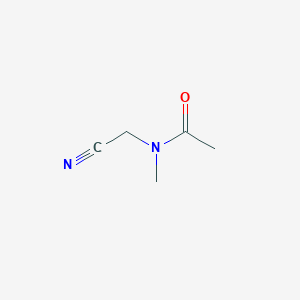

N-(cyanomethyl)-N-methylacetamide

Description

Contextualization within the Landscape of Substituted Amides and Nitriles

The properties and reactivity of N-(cyanomethyl)-N-methylacetamide are best understood by first examining its constituent functional groups: the amide and the nitrile.

Amides are organic compounds characterized by a carbonyl group linked to a nitrogen atom. chemistrytalk.orgscienceready.com.au This functional group is of paramount importance in both biological and synthetic chemistry. In nature, the amide linkage, known as a peptide bond, forms the backbone of proteins, highlighting its stability and structural role. organicchemexplained.com

Key characteristics of the amide group include:

Stability : Amides are relatively stable and less reactive compared to other carboxylic acid derivatives like esters, a property that is advantageous for creating robust molecular frameworks. organicchemexplained.com

Hydrogen Bonding : Primary and secondary amides can act as both hydrogen bond donors and acceptors, influencing their physical properties such as boiling points and solubility. scienceready.com.audiplomatacomercial.com Tertiary amides, like the one in this compound, can only accept hydrogen bonds. scienceready.com.au

Resonance and Planarity : The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, creating significant double-bond character in the C-N bond. masterorganicchemistry.com This resonance restricts rotation around the C-N bond and contributes to a planar geometry. masterorganicchemistry.com

Versatility in Synthesis : In synthetic chemistry, amides are crucial intermediates. They can be hydrolyzed to form carboxylic acids and amines, or reduced to produce amines. chemistrytalk.orgdiplomatacomercial.com They are also foundational units in the synthesis of polymers like nylon and Kevlar and are prevalent in pharmaceuticals. chemistrytalk.org

The nitrile, or cyano group (-C≡N), is another versatile functional group in organic chemistry. fiveable.me Its linear geometry and electronic properties make it a valuable component in molecular design. nih.gov

Key aspects of the nitrile group include:

Polarity and Electrophilicity : The significant difference in electronegativity between carbon and nitrogen makes the cyano group highly polar. numberanalytics.comnumberanalytics.com This polarity renders the carbon atom electrophilic and susceptible to attack by nucleophiles. fiveable.me

Synthetic Intermediate : Nitriles are valuable precursors for a wide array of other functional groups. They can be hydrolyzed to yield carboxylic acids or amides, reduced to primary amines, or reacted with Grignard reagents to form ketones. fiveable.mewikipedia.org

Bioisostere and Pharmacophore : In medicinal chemistry, the nitrile group is often used as a bioisostere for other groups and can act as a key pharmacophore. It can participate in hydrogen bonding as an acceptor and its small size allows it to fit into tight binding pockets of proteins. nih.gov The incorporation of a nitrile group has become a strategy in drug design to enhance binding affinity and improve pharmacokinetic profiles. nih.gov

This compound, with the molecular formula C5H8N2O, combines a tertiary amide with a nitrile group separated by a methylene (B1212753) bridge. uni.lu This specific arrangement results in a molecule with distinct structural and electronic characteristics. The structure is a type of N-acylated α-aminonitrile. acs.org

The key features of this moiety are:

Combined Functionality : The molecule possesses both the nucleophilic/basic potential of the amide nitrogen (tempered by resonance) and the electrophilic character of the nitrile carbon.

Stereo-electronic Properties : The planarity of the amide group and the linear geometry of the nitrile group impose specific spatial arrangements, influencing how the molecule can interact with other reagents or biological targets. N-acylated α-aminonitriles are recognized as a class of mechanism-based inhibitors for certain enzymes, where the nitrile group acts as an electrophilic "warhead". acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H8N2O uni.lu |

| Molecular Weight | 112.13 g/mol |

| Monoisotopic Mass | 112.06366 Da uni.lu |

| CAS Number | 539036-03-6 |

| Predicted XlogP | -0.5 uni.lu |

Overview of Foundational Chemical Research on Related Cyanomethyl- and N-Methylacetamide Analogues

The study of this compound is informed by decades of research into related chemical structures and reactions.

Cyanomethylation refers to the introduction of a cyanomethyl (-CH2CN) group into a molecule. encyclopedia.pub This transformation is synthetically valuable because the resulting cyanomethyl moiety can be readily converted into other useful functional groups. nih.gov

The development of cyanomethylation methods has evolved significantly:

Early Methods : The Strecker synthesis, first reported in 1850, represents an early method for producing α-aminonitriles from aldehydes, amines, and cyanide sources. nih.govmdpi.com This foundational reaction provides a basis for creating structures related to this compound.

Modern Approaches : Contemporary methods often utilize acetonitrile (B52724) as the cyanomethyl source. encyclopedia.pub Research has focused on both transition-metal-catalyzed reactions (using catalysts based on copper, iron, or iridium) and metal-free conditions, often employing radical initiators. encyclopedia.pubnih.govorganic-chemistry.orgresearchgate.netrsc.org These reactions have been applied to a wide range of substrates, including alkenes, alkynes, and heterocycles. encyclopedia.puborganic-chemistry.org The development of visible-light-induced photoredox catalysis has provided milder and more efficient pathways for cyanomethylation. researchgate.net

N-methylacetamide (NMA) is a simple secondary amide that serves as an important model compound and industrial chemical. wikipedia.orgnih.gov Its chemistry has been explored extensively.

Key areas of NMA research include:

Model for the Peptide Bond : Due to its structural similarity to the peptide linkage, NMA has been a subject of numerous theoretical and experimental studies to understand the fundamental interactions, such as hydrogen bonding and conformational preferences, that govern protein structure. organicchemexplained.comaip.org

Solvent Properties : NMA is a polar, hygroscopic solid with a high dielectric constant, making it a useful nonaqueous solvent in electrochemistry and other applications. wikipedia.orgacs.org

Synthetic Precursor : Industrially, N-methylacetamide is used as an intermediate in the production of various chemicals, including agrochemicals. wikipedia.org It can be synthesized by reacting methylamine (B109427) with acetic acid or acetic anhydride. wikipedia.org

Table 2: Properties of N-Methylacetamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C3H7NO | wikipedia.org |

| Molecular Weight | 73.09 g/mol | nih.gov |

| Melting Point | 26-28 °C | sigmaaldrich.com |

| Boiling Point | 204-206 °C | sigmaaldrich.com |

| CAS Number | 79-16-3 | sigmaaldrich.com |

Identification of Research Gaps and Emerging Avenues for this compound Investigations

The body of scientific literature dedicated exclusively to this compound is notably sparse, which in itself constitutes the most significant research gap. Much of the available information is confined to chemical databases, with limited experimental studies exploring its properties and potential applications.

Current Research Gaps:

Limited Reaction Chemistry Exploration: There is a lack of published research detailing the reactivity of this compound. Its potential as a precursor or intermediate in the synthesis of more complex molecules is largely unexplored. The functional groups present—a nitrile, a tertiary amide, and alpha-protons—suggest a rich potential for various chemical transformations that have not been systematically investigated.

Physicochemical Characterization: While basic properties are predicted and listed in databases, comprehensive experimental data on its physicochemical characteristics are not readily available. Detailed spectroscopic, thermodynamic, and crystallographic studies are needed to build a foundational understanding of the molecule.

Biological Activity Screening: No significant research has been published regarding the biological or pharmacological activity of this compound. Screening its effects in various biological assays could reveal unforeseen applications.

Emerging Avenues for Investigation:

Forensic and Criminological Chemistry: A significant emerging avenue for research lies in its role as a manufacturing by-product. An investigation identified the related compound, N-cyanomethyl-N-methyl-1-(3',4'-methylenedioxyphenyl)-2-propylamine, as a marker for a specific synthetic route used to produce 3,4-methylenedioxymethylamphetamine (MDMA). nih.gov This was formed during the reductive amination of 3,4-methylenedioxyphenyl-2-propanone (3,4-MDP-2-P) with methylamine and sodium cyanoborohydride. nih.gov This finding strongly suggests that this compound could serve as a valuable reference standard and marker in forensic profiling of illicitly synthesized substances, warranting further studies into its formation, stability, and detection in seized drug samples.

Synthetic Chemistry Intermediate: The dual functionality of the nitrile and amide groups makes this compound a potentially versatile building block in organic synthesis. Future research could explore its use in constructing heterocyclic compounds or other novel molecular scaffolds. For instance, the synthesis of related compounds like N-cyanomethyl-4-(trifluoromethyl) nicotinamide (B372718) has been achieved through one-pot methods, highlighting the utility of cyanomethyl-amide structures in building complex molecules for potential industrial application. google.com

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H8N2O | uni.lu |

| Monoisotopic Mass | 112.06366 Da | uni.lu |

| XlogP (Predicted) | -0.5 | uni.lu |

Table 2: Predicted Collision Cross Section (CCS) Data CCS values (Ų) per adduct calculated using CCSbase.

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 113.07094 | 121.8 |

| [M+Na]+ | 135.05288 | 130.5 |

| [M-H]- | 111.05638 | 124.1 |

| [M+K]+ | 151.02682 | 131.9 |

Source: uni.lu

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-methylacetamide |

| N-cyanomethyl-N-methyl-1-(3',4'-methylenedioxyphenyl)-2-propylamine |

| 3,4-methylenedioxymethylamphetamine (MDMA) |

| 3,4-methylenedioxyphenyl-2-propanone (3,4-MDP-2-P) |

| methylamine |

| sodium cyanoborohydride |

Structure

3D Structure

Properties

IUPAC Name |

N-(cyanomethyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-5(8)7(2)4-3-6/h4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITPLPZRGCEKHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyanomethyl N Methylacetamide and Its Precursors

Established Synthetic Routes and Reaction Pathways

The formation of N-(cyanomethyl)-N-methylacetamide can be approached through two main strategic disconnections: direct alkylation of an amide precursor or transformation of a halogenated intermediate. Each strategy involves distinct precursors and reaction conditions.

Direct Alkylation Strategies Employing Cyanoacetamide Derivatives

This approach centers on the N-alkylation of a suitable amide precursor. The amide nitrogen, while generally not highly nucleophilic, can be activated to participate in substitution reactions. stackexchange.com The synthesis can theoretically begin from either N-methylacetamide, which is then cyanomethylated, or from 2-cyano-N-methylacetamide, which is subsequently methylated.

The core of this strategy is the nucleophilic substitution reaction where the amide nitrogen acts as the nucleophile. stackexchange.com However, the lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group, reducing its nucleophilicity. Therefore, deprotonation with a strong base is typically required to form a more potent nucleophilic amide anion. stackexchange.com

A plausible route involves the reaction of N-methylacetamide with a cyanomethylating agent like chloroacetonitrile (B46850) or bromoacetonitrile. Conversely, starting with 2-cyano-N-methylacetamide, a methylation reaction using an agent such as methyl iodide or dimethyl sulfate (B86663) would be necessary. nih.gov This latter approach may be challenging due to the potential for O-alkylation or reactions at the α-carbon of the cyano group. researchgate.net

The success of N-alkylation is highly dependent on the choice of base and alkylating agent. Strong bases are essential for deprotonating the amide precursor to enhance its nucleophilicity. stackexchange.com Bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly employed for this purpose. stackexchange.comresearchgate.net Weaker bases, for instance, potassium carbonate (K2CO3), might also be effective, particularly with highly reactive alkylating agents, but can sometimes lead to a mixture of N- and O-alkylated products. researchgate.net

The reactivity of the alkylating agent is also a critical factor. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. More potent alkylating agents like methyl triflate or dimethyl sulfate can also be used, but their high reactivity can sometimes lead to undesired side reactions, including over-alkylation. nih.gov The choice of solvent is also crucial, with polar aprotic solvents like DMF and DMSO often favoring S_N2 reactions. researchgate.net

Synthetic Approaches Utilizing Chloroacetamide Intermediates

An alternative and often more direct route to this compound involves the use of a halogenated acetamide (B32628) precursor, specifically 2-chloro-N-methylacetamide. This intermediate can be synthesized from the reaction of chloroacetyl chloride with methylamine (B109427). guidechem.comijpsr.info

This pathway involves a nucleophilic substitution reaction where the chlorine atom of 2-chloro-N-methylacetamide is displaced by a cyanide anion (CN⁻). researchgate.net The cyanide source is typically an inorganic salt such as sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction, known as cyanation, is a well-established method for introducing a nitrile functional group into an organic molecule.

The reaction proceeds via an S_N2 mechanism, where the cyanide nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a new carbon-carbon bond and the expulsion of the chloride ion. The synthesis of related cyanoacetamide compounds often follows this logic. researchgate.net

To optimize the yield of the cyanation reaction, several factors must be considered. The choice of solvent is critical; polar aprotic solvents such as DMSO, DMF, or acetone (B3395972) are preferred as they can dissolve the cyanide salt and effectively solvate the cation without solvating the nucleophilic anion, thereby increasing its reactivity. orgsyn.org

Reaction temperature is another key parameter. While gentle heating can increase the reaction rate, excessive temperatures may lead to side reactions and decomposition of the product. Byproduct formation can occur if elimination reactions compete with substitution, although this is less common for primary halides. The purity of the starting 2-chloro-N-methylacetamide is also important, as impurities can lead to the formation of undesired products. For instance, the synthesis of 2-chloro-N-methylacetamide itself can be optimized by controlling the reaction temperature (e.g., -20°C to 5°C) and using a suitable base to neutralize the HCl generated, with reported yields as high as 88-98%. guidechem.com Careful workup, including extraction and distillation or recrystallization, is necessary to isolate a pure final product. guidechem.comorgsyn.org

Electrochemical Synthesis Protocols for Cyanomethyl Anion Generation

Electrochemical methods offer a unique and controlled approach to generating highly reactive species like the cyanomethyl anion (⁻CH₂CN), a critical precursor for introducing the cyanomethyl group. These protocols are distinguished by their ability to produce the anion under specific and manageable conditions.

The primary method for producing the cyanomethyl anion is through the cathodic reduction of an acetonitrile (B52724) solution. researchgate.netnih.govresearchgate.netacs.org This process is typically conducted under constant-current electrolysis using various cathode materials. nih.govacs.org The reaction medium contains a tetraalkylammonium salt, which acts as a supporting electrolyte. nih.govacs.org

The resulting electrogenerated base (EGB) is a potent nucleophile, largely due to the nature of its counterion. nih.govacs.org The tetraalkylammonium cation, having a low charge density, does not coordinate strongly with the cyanomethyl anion. nih.govacs.org This lack of significant interaction renders the anion a "naked" and, therefore, highly reactive species. nih.govacs.org The mechanism of this electrochemical reaction is still a subject of debate and is known to be dependent on the specific cathodic material used. nih.govacs.org

An alternative and notable electrochemical approach involves the use of an undivided cell equipped with a sacrificial magnesium anode. nih.govacs.org This setup leads to the formation of a Grignard-type reagent, Mg(CH₂CN)₂, which effectively stabilizes the cyanomethyl anion and helps prevent its dimerization. nih.govacs.org

The following table summarizes the key aspects of these electrochemical generation methods.

| Parameter | Method 1: Cathodic Reduction | Method 2: Undivided Cell with Sacrificial Anode |

|---|---|---|

| Electrochemical Process | Cathodic reduction of acetonitrile | Reduction in an undivided cell |

| Cathode Material | Various materials can be used | Not specified |

| Anode Material | Not specified (typically inert) | Sacrificial magnesium anode |

| Supporting Electrolyte | Tetraalkylammonium salt | Not specified |

| Reactive Species Formed | "Naked" cyanomethyl anion (⁻CH₂CN) | Grignard-type reagent (Mg(CH₂CN)₂) |

| Key Advantage | Generation of a highly reactive "naked" anion | Stabilization of the cyanomethyl anion, preventing dimerization |

The electrochemically generated cyanomethyl anion exhibits versatile reactivity, primarily functioning as a potent base or a nucleophile. nih.govacs.org Its reaction pathway is largely dictated by the other species present in the reaction mixture. nih.govacs.org

In the presence of a weak acid and an electrophile, the cyanomethyl anion preferentially acts as a base. nih.gov This leaves the nucleophilic cyanomethylation reaction to occur in cases where no acidic substrate is present. nih.gov As a nucleophile, its reactivity is dependent on the electrophilic partner. nih.govacs.org For instance, it readily undergoes nucleophilic attack on the carbonyl carbon of aromatic aldehydes, which lack acidic hydrogen atoms. nih.govacs.org

If no other reagent is present aside from acetonitrile and the tetraalkylammonium salt, the cyanomethyl anion can attack the parent acetonitrile molecule, leading to the formation of the acetonitrile dimer, 3-aminocrotononitrile. nih.govacs.org This dimer can then also act as a base or a nucleophile. nih.govacs.org However, in many applications, the formation of this dimer is minimal, often not exceeding 5%. nih.gov

The electrogenerated cyanomethyl anion has been successfully employed in a variety of synthetic applications, including:

The synthesis of β-lactam rings. nih.gov

The insertion of carbon dioxide into amines and amino alcohols. nih.goveurekaselect.com

The activation of elemental sulfur and its insertion into carbonyl compounds. nih.gov

The selective alkylation of difunctional compounds. nih.gov

Advanced and Green Chemistry Methodologies in Synthesis

In recent years, there has been a significant shift towards the adoption of advanced and environmentally friendly ("green") chemistry principles in chemical synthesis. These methodologies aim to increase efficiency, reduce waste, and minimize the use of hazardous substances. Microwave-assisted synthesis has emerged as a prominent technique in this domain.

Microwave irradiation has been demonstrated to be a powerful tool for accelerating a wide range of organic reactions, including the synthesis of amides. nih.govresearchgate.netmdpi.comnih.govresearchgate.net This technology offers several advantages over conventional heating methods.

One of the primary benefits of microwave-assisted synthesis is the dramatic reduction in reaction times, often from hours to just a few minutes, coupled with an increase in product yields. researchgate.netrsc.orgresearchgate.net This acceleration is attributed to the efficient and rapid heating of the reaction mixture. rsc.org

A study on the synthesis of amides from ethyl salicylate (B1505791) and various primary amines demonstrated a 32-fold reduction in reaction time (from 24 hours to 45 minutes) when switching from conventional heating to microwave irradiation, with isolated yields ranging from 80-99%. rsc.org Another report on the synthesis of primary amides under microwave irradiation described reaction times of 8-12 minutes with almost quantitative yields. researchgate.nettandfonline.com

The following table presents a comparison of reaction times and yields for amide synthesis using conventional heating versus microwave irradiation.

| Reaction | Conventional Heating Conditions | Yield (Conventional) | Microwave Irradiation Conditions | Yield (Microwave) | Reference |

|---|---|---|---|---|---|

| Amide synthesis from ethyl salicylate | 60 °C, hexane, 24 h | 11–94% | 60 °C, solvent-free, 45 min | 80–99% | rsc.org |

| Amide synthesis from primary amine and acid | Several hours | Not specified | 8–12 min | >90% (quantitative) | researchgate.nettandfonline.com |

| Synthesis of quinolin-4-ylmethoxychromen-4-ones | Oil bath, 60 min | Lower yield | 100 °C, 4 min | 80-95% | nih.gov |

| Synthesis of 2-quinolinone-fused γ-lactones | 4 h | Not specified | 130 °C, 10 s | 33-45% | nih.gov |

A significant advantage of microwave-assisted synthesis is the ability to conduct reactions under solvent-free or reduced-solvent conditions. nih.govresearchgate.netmdpi.comnih.gov This aligns with the principles of green chemistry by reducing or eliminating the use of often hazardous and environmentally harmful solvents. nih.govnih.gov

The direct synthesis of amides from carboxylic acids and amines has been successfully achieved under solvent-free conditions using microwave irradiation. nih.govnih.gov In some cases, a catalyst such as ceric ammonium (B1175870) nitrate (B79036) (CAN) is used in minute quantities. nih.govmdpi.comnih.gov These solvent-free methods not only offer environmental benefits but also simplify product isolation and purification, as chromatographic purification is often not required due to the high yields and cleaner reaction profiles. nih.govnih.gov

For example, the synthesis of amide derivatives of naphthenic acids was accomplished in good to excellent yields by directly reacting the free carboxylic acids and amines in the absence of a solvent and catalyst under high-temperature microwave heating in a closed-vessel system. researchgate.netresearchgate.net Similarly, the synthesis of various functionalized indole (B1671886) derivatives has been optimized by exposing a neat mixture of reactants to microwave irradiation, resulting in excellent yields. mdpi.com

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry has emerged as a powerful tool in organic synthesis, offering numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. nih.gov The continuous synthesis of amides has been successfully demonstrated using flow reactors. researchgate.net

A potential continuous flow process for the synthesis of this compound could involve the N-acetylation of N-methyl-2-aminoacetonitrile. In such a setup, streams of N-methyl-2-aminoacetonitrile and an acetylating agent, dissolved in a suitable solvent, would be continuously mixed and heated in a flow reactor. The short residence time in the heated zone, a key feature of flow chemistry, can lead to rapid reaction rates and high throughput. A study on the continuous-flow acetylation of various amines using acetonitrile as both the reagent and solvent in the presence of an alumina (B75360) catalyst has shown excellent conversions at elevated temperatures and pressures. mdpi.com This approach could be adapted for the acetylation of N-methyl-2-aminoacetonitrile.

Another potential flow-based approach is the N-alkylation of N-methylacetamide. A continuous process could be designed where a stream of N-methylacetamide and a base is merged with a stream of chloroacetonitrile in a flow reactor. The precise control over reaction temperature and time afforded by flow systems would be particularly beneficial for optimizing this reaction and minimizing potential side products. beilstein-journals.org

| Reaction | Reactants | Catalyst/Conditions | Throughput/Yield | Reference |

| Amide Coupling | N-Substituted l-Alanine Derivatives | N-Carboxyanhydride (NCA) activation | ~0.5 g/h, up to 88% yield | nih.gov |

| Amine Acetylation | Benzylamine, Acetonitrile | Alumina, 200 °C, 50 bar | 2 g scale-up, 94% yield | mdpi.com |

| α-Trifluoromethylthiolation and Amidation | Arylacetic acids, Amines | Telescoped flow process | 183.4 mg/h | acs.org |

Catalytic Approaches to Carbon-Nitrogen Bond Formation

Catalysis plays a pivotal role in modern organic synthesis by providing milder reaction conditions, enhancing selectivity, and improving atom economy. The formation of the carbon-nitrogen bonds in this compound and its precursors can be significantly improved through catalytic methods.

For the N-alkylation of amides, various transition metal catalysts have been developed. While noble metals like palladium and ruthenium have been used, there is a growing interest in more sustainable and earth-abundant metals like cobalt. nih.gov A protocol utilizing highly dispersed cobalt nanoparticles on a carbon support has been shown to be effective for the N-alkylation of primary amides with alcohols. nih.gov This "borrowing hydrogen" methodology involves the in-situ oxidation of the alcohol to an aldehyde, condensation with the amide, and subsequent hydrogenation of the resulting enamine intermediate. A similar strategy could be envisioned for the reaction of N-methylacetamide with an in-situ generated cyanomethyl equivalent.

The synthesis of N-alkyl amides from nitriles and amines has also been achieved using heterogeneous catalysts like ceria (CeO₂). researchgate.net This one-pot reaction proceeds through the hydration of the nitrile to a primary amide, followed by a transamidation reaction with an amine. This suggests a potential route to this compound by reacting a suitable nitrile with methylamine to form N-methylacetamide, which could then be further functionalized.

Furthermore, copper-catalyzed oxidative amidation of aldehydes with primary amines offers another avenue for amide bond formation under mild conditions. scispace.com

| Reaction | Catalyst | Key Features | Reference |

| N-Alkylation of Amides | Cobalt nanoparticles on carbon | N-alkylation with alcohols, reusable catalyst | nih.gov |

| N-Alkylation of Amides | (Cp*IrCl₂)₂ | Microwave-mediated, solvent-free N-alkylation with alcohols | organic-chemistry.org |

| Oxidative Amidation | Copper-MOF | Oxidative amidation of aldehydes and amines | scispace.com |

| N-Alkylation of Amides | Ni-nanostructured catalyst | N-alkylation of primary amides with aldehydes | researchgate.net |

| One-pot N-alkyl amide synthesis | Ceria (CeO₂) | From nitriles, amines, and water | researchgate.net |

Stereoselective and Regioselective Synthesis of this compound Derivatives

The principles of stereoselective and regioselective synthesis are critical when considering the preparation of more complex derivatives of this compound, which may contain chiral centers or multiple reactive sites.

Stereoselective Synthesis: While this compound itself is achiral, the introduction of substituents on the cyanomethyl or acetyl groups can create stereocenters. The stereoselective synthesis of α-amino nitriles, which are precursors to chiral derivatives, is a well-developed field. The asymmetric Strecker reaction, in particular, has been a focus of extensive research. mdpi.comnih.gov This can be achieved either by using a chiral amine auxiliary or by employing a chiral catalyst for the cyanation of an achiral imine. mdpi.comrug.nl For instance, a chiral amido-thiourea catalyst has been used for the asymmetric hydrocyanation of imines, yielding highly enantiomerically enriched α-amino nitriles. nih.gov These chiral precursors could then be acylated to produce stereochemically defined derivatives of this compound.

Regioselective Synthesis: Regioselectivity becomes a key consideration when a molecule possesses multiple nucleophilic sites. In the context of N-alkylation of amides, there is a possibility of O-alkylation to form an imidate, competing with the desired N-alkylation. While N-alkylation is generally favored, reaction conditions can be tuned to favor one isomer over the other. For example, a reliable protocol for completely regioselective O-alkylation of amides has been developed using Meerwein's reagent in the presence of trifluoroacetic acid. acs.org Conversely, conditions for regioselective N-alkylation often involve the use of a strong base to generate the N-anion, which is a more powerful nucleophile than the neutral oxygen atom. The choice of base, solvent, and counter-ion can significantly influence the N- versus O-selectivity. For instance, the alkylation of diphenylamines with chloroacetonitrile has been studied, demonstrating the feasibility of N-cyanomethylation. researchgate.net

Chemical Reactivity and Mechanistic Investigations of N Cyanomethyl N Methylacetamide

Reaction Pathways Involving the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo a variety of transformations. In N-(cyanomethyl)-N-methylacetamide, the electrophilic character of the nitrile carbon is a key feature, making it susceptible to attack by nucleophiles.

Nucleophilic Addition and Substitution Reactions at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. researchgate.net This can lead to the formation of a variety of products, depending on the nucleophile and the reaction conditions. For instance, the reaction with organometallic reagents like Grignard reagents would likely lead to the formation of ketones after hydrolysis of the intermediate imine.

Strong nucleophiles can add directly to the carbon-nitrogen triple bond, while weaker nucleophiles often require acid catalysis to activate the nitrile group by protonation of the nitrogen atom. wikipedia.org

Table 1: Predicted Products from Nucleophilic Addition to the Nitrile Group of this compound

| Nucleophile | Reagent Example | Predicted Product (after hydrolysis) |

| Hydride | Lithium aluminum hydride (LiAlH4) | 2-(N-methylacetamido)ethan-1-amine |

| Organometallic | Grignard Reagent (R-MgBr) | 1-substituted-2-(N-methylacetamido)ethan-1-one |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | N-methyl-N-(2-oxo-2-aminoethyl)acetamide (Amide) |

| Water (acid-cat.) | H2SO4 / H2O | N-methyl-N-(carboxymethyl)acetamide (Carboxylic acid) |

Note: The predicted products are based on the general reactivity of nitriles and have not been experimentally verified for this compound in the reviewed literature.

Participation in Condensation Reactions via Active Hydrogen

The methylene (B1212753) group (–CH2–) situated between the nitrile and the amide carbonyl group is considered an "active methylene" group. The electron-withdrawing nature of both adjacent functional groups increases the acidity of the methylene protons, making them susceptible to deprotonation by a base. researchgate.net This generates a carbanion that can participate in various condensation reactions.

A classic example is the Knoevenagel condensation, where the active methylene compound reacts with an aldehyde or ketone in the presence of a basic catalyst, such as an amine, to form a new carbon-carbon double bond. nih.gov It is expected that this compound would readily undergo such reactions.

Table 2: Predicted Products of Knoevenagel Condensation with this compound

| Carbonyl Compound | Catalyst | Predicted Product |

| Benzaldehyde | Piperidine | (E)-3-phenyl-2-(N-methylacetamido)acrylonitrile |

| Acetone (B3395972) | Triethylamine | 2-(N-methylacetamido)-3-methylbut-2-enenitrile |

Note: These predictions are based on the known reactivity of active methylene compounds in Knoevenagel condensations.

Cyclization Reactions for Heterocyclic Compound Formation

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of heterocyclic compounds. The active methylene and nitrile groups can participate in various cyclization reactions.

One such example is the Gewald reaction, a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or in this case, an α-cyanoacetamide), and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.orgnih.govnih.gov

Another potential cyclization pathway is the Thorpe-Ziegler reaction, which involves the intramolecular condensation of dinitriles to form cyclic ketones. wikipedia.orgdntb.gov.uabuchler-gmbh.comwikipedia.org While this compound is not a dinitrile itself, derivatives of it could be designed to undergo this type of cyclization.

Table 3: Potential Heterocyclic Products from Reactions Involving this compound

| Reaction Type | Reactants | Potential Heterocyclic Product |

| Gewald Reaction | Aldehyde/Ketone, Sulfur, Base | Substituted 2-amino-3-(N-methylacetamido)thiophene |

| Thorpe-Ziegler (derivative) | A suitably functionalized derivative | Cyclic α-cyano ketone |

Note: These are potential synthetic applications and have not been reported specifically for this compound in the reviewed literature.

Reactivity of the Amide Moiety

The tertiary amide group in this compound is generally less reactive than the nitrile group. However, it can still undergo specific reactions, particularly under forcing conditions.

Hydrolysis Pathways of the Amide Bond

The hydrolysis of the amide bond in this compound would lead to the cleavage of the molecule. This reaction can be catalyzed by either acid or base, typically requiring heating. researchgate.net

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen would make the carbonyl carbon more electrophilic and susceptible to attack by water. This would ultimately yield acetic acid and N-(cyanomethyl)-N-methylamine.

Base-catalyzed hydrolysis: A hydroxide ion would directly attack the carbonyl carbon, leading to the formation of an acetate (B1210297) salt and N-(cyanomethyl)-N-methylamine.

Given the presence of the nitrile group, which can also be hydrolyzed, the reaction conditions would need to be carefully controlled to achieve selective hydrolysis of the amide. Generally, nitrile hydrolysis is also promoted by acidic or basic conditions with heat. youtube.com

N-Alkylation and N-Acylation Reactions

As a tertiary amide, this compound is not susceptible to N-alkylation or N-acylation at the amide nitrogen, as it lacks a proton on the nitrogen atom. These reactions are characteristic of primary and secondary amides. researchgate.netstackexchange.comrsc.org

However, if one were to consider the reactivity of a related secondary amide, N-(cyanomethyl)acetamide, it would be expected to undergo N-alkylation and N-acylation.

N-Alkylation: This would typically involve deprotonation of the amide with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide. stackexchange.com

N-Acylation: This can be achieved by reacting the secondary amide with an acyl chloride or anhydride, often in the presence of a base like pyridine. libretexts.orgresearchgate.net

Table 4: N-Alkylation and N-Acylation of the Analogous N-(cyanomethyl)acetamide

| Reaction Type | Reagent | Product |

| N-Methylation | Sodium hydride, Methyl iodide | This compound |

| N-Acetylation | Pyridine, Acetyl chloride | N-acetyl-N-(cyanomethyl)acetamide |

Note: This data is for the analogous secondary amide and serves to illustrate the general principles of amide reactivity.

Tautomerism and Conformational Dynamics of the Amide Linkage

No studies specifically investigating the tautomerism or the conformational dynamics of the amide linkage in this compound were identified. For related, but different, N-substituted acetamides, research has shown the existence of various conformers, such as gauche and cis isomers. nih.gov The rotational barrier of the C-N amide bond and the planarity of the amide group are key areas of investigation in similar molecules, often influenced by the steric and electronic nature of the substituents. acs.org However, without specific computational or experimental data for this compound, any discussion of its conformational preferences remains purely speculative.

Intermolecular and Intramolecular Interactions

Hydrogen Bonding Networks

There is no specific research available on the hydrogen bonding networks formed by this compound. As a molecule, it possesses a hydrogen bond acceptor in the form of the carbonyl oxygen and the nitrile nitrogen. However, it lacks a traditional hydrogen bond donor, as there are no hydrogens attached to highly electronegative atoms like oxygen or nitrogen. khanacademy.orglibretexts.org Therefore, in a pure state, it would not form the classic hydrogen bonds that are observed in substances like water or primary and secondary amides. libretexts.org It could potentially participate in weaker C-H···O or C-H···N interactions, but the specifics of such networks, including their geometry and strength, have not been documented for this compound. In protic solvents, it would be expected to act as a hydrogen bond acceptor.

Solvation Effects on Reaction Rates and Mechanisms

Specific studies on how solvents affect the reaction rates and mechanisms of this compound are absent from the scientific literature. General chemical principles suggest that polar solvents can significantly influence reaction rates by stabilizing or destabilizing reactants, transition states, and products. youtube.com The nature of the solvent, whether it is polar protic or polar aprotic, plays a crucial role in these interactions.

Influence of Polar and Aprotic Solvents

No data is available on the influence of polar and aprotic solvents on reactions involving this compound. For other reactions, polar protic solvents are known to be effective at solvating both cations and anions, while polar aprotic solvents are particularly good at solvating cations, leaving anions more reactive. acs.org The specific interactions between this compound and various solvents, and how these would modulate its reactivity, have not been investigated.

Computational Modeling of Solvent Interactions

A search for computational studies modeling the solvent interactions of this compound yielded no specific results. Such modeling would be invaluable for understanding solvation shells, predicting the relative stability of different conformations in various media, and estimating the energetic barriers of potential reactions.

Investigations into Reaction Kinetics and Thermodynamics

No published research was found detailing the reaction kinetics or thermodynamics of this compound. This includes a lack of data on rate constants, activation energies, and the enthalpy and entropy of reactions involving this compound.

Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation

Application of Advanced Spectroscopic Techniques

Modern spectroscopic methods offer real-time, molecule-specific information crucial for understanding complex reaction pathways. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for kinetic analysis and the identification of transient species.

NMR spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions as they occur. researchgate.net By acquiring spectra at regular intervals, it is possible to track the concentration of reactants, products, and intermediates, providing detailed kinetic data. nih.gov

In-situ NMR allows for the direct observation of a reaction mixture within the NMR magnet, providing a real-time window into the transformation. ista.ac.at This approach is particularly valuable for identifying and characterizing short-lived intermediates that are crucial to the reaction mechanism but are too unstable to be isolated. birmingham.ac.uk For the synthesis of N-(cyanomethyl)-N-methylacetamide, for instance, via the alkylation of N-methylacetamide with an agent like bromoacetonitrile, in-situ NMR could be employed to monitor the process. One would expect to observe the gradual disappearance of the reactant signals and the concurrent appearance of the product signals. Any significant deviation from a direct conversion, such as the appearance and subsequent decay of new, temporary signals, would indicate the formation of a transient intermediate.

Hypothetical In-situ ¹H NMR Monitoring Data for the Synthesis of this compound

| Time (minutes) | Reactant A (N-methylacetamide) Signal Intensity (Integral) | Reactant B (Bromoacetonitrile) Signal Intensity (Integral) | Product (this compound) Signal Intensity (Integral) |

| 0 | 1.00 | 1.00 | 0.00 |

| 10 | 0.75 | 0.76 | 0.24 |

| 30 | 0.40 | 0.41 | 0.59 |

| 60 | 0.15 | 0.16 | 0.84 |

| 120 | <0.05 | <0.05 | >0.95 |

Amides, including this compound, exhibit restricted rotation around the carbon-nitrogen (C-N) bond due to its partial double bond character. This phenomenon often leads to the existence of distinct conformers (e.g., E and Z isomers), which can interconvert. Dynamic NMR (DNMR) spectroscopy is the primary technique used to study these conformational dynamics. nih.gov By recording NMR spectra at various temperatures, one can observe the broadening and eventual coalescence of signals corresponding to the different conformers as the rate of interconversion increases. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy barrier (ΔG‡) to rotation can be calculated.

While specific DNMR studies on this compound are not widely reported, data from the analogous compound N-methylacetamide can provide insight. nih.gov For this compound, one would expect to observe distinct signals for the N-methyl and N-cyanomethyl groups at low temperatures, which would coalesce at a higher temperature. This analysis provides critical information on the molecule's structural flexibility.

Expected Parameters from a Dynamic NMR Study of this compound

| Exchanging Nuclei | Temperature | Spectral Observation | Derived Parameter |

| N-CH₃ protons | Low Temp. | Two distinct signals for E/Z conformers | Population ratio |

| N-CH₃ protons | Coalescence Temp. (Tc) | Signals broaden and merge into one | Rate constant (k) at Tc |

| N-CH₃ protons | High Temp. | One sharp, averaged signal | - |

| Full DNMR Analysis | Variable Temp. | Line shape analysis | Activation Energy (ΔG‡) |

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, making it ideal for monitoring reaction progress by tracking the masses of reactants and products. researchgate.net Its high speed allows for the detection of fleeting intermediates when coupled with appropriate sampling techniques.

Pressurized Sample Infusion (PSI) is a technique for continuously introducing a liquid sample into an electrospray ionization (ESI) mass spectrometer source. nih.gov This method is excellent for real-time reaction monitoring as it allows for the analysis of the reaction mixture directly from the flask under an inert atmosphere, with data acquired on a timescale of seconds to minutes. For a reaction producing this compound, PSI-ESI-MS would allow for the continuous tracking of the ion corresponding to the product (e.g., [M+H]⁺ at m/z 99.1) and reactants. This provides detailed kinetic profiles and can reveal the presence of intermediates or side-products that might be difficult to detect by other means.

Expected Ions in PSI-ESI-MS Monitoring of this compound Synthesis

| Compound Name | Formula | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |

| N-methylacetamide (Reactant) | C₃H₇NO | 74.1 | 96.1 |

| This compound (Product) | C₄H₆N₂O | 99.1 | 121.1 |

| Hypothetical Dimer Intermediate | C₈H₁₂N₄O₂ | 197.2 | 219.2 |

Ion Mobility-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions based on both their mass-to-charge ratio and their size, shape, and charge distribution. nih.govmdpi.com This separation occurs in the gas phase as ions are passed through a drift tube filled with a buffer gas. Ions with different three-dimensional structures will have different mobilities and thus different drift times, even if they have the same mass (i.e., they are isobars). This capability is crucial for distinguishing between isomers.

In the context of this compound (C₄H₆N₂O), an isobaric isomer could be a compound like N-(4-Cyanophenyl)-N-methylacetamide (C₉H₈N₂O) is not an isomer, but for the sake of an example let's consider a hypothetical structural isomer such as 3-amino-2-butenenitrile-1-one. While both would have the same m/z value, their distinct structures—a linear chain versus a more compact, conjugated system—would result in different collision cross-sections (CCS). IMS-MS could therefore separate these compounds, providing a distinct drift time for each, which is impossible with mass spectrometry alone. rsc.org

Comparison of Isobaric Compounds by IMS-MS

| Compound Name | Structure | Molecular Formula | Expected m/z [M+H]⁺ | Expected Separation Principle |

| This compound | CH₃CON(CH₃)CH₂CN | C₄H₆N₂O | 99.1 | Different drift time / CCS due to flexible, linear cyanomethyl group. |

| 3-amino-2-butenenitrile-1-one (Hypothetical Isomer) | H₂N-C(CH₃)=CH-CN | C₄H₆N₂O | 99.1 | Different drift time / CCS due to more rigid, planar structure. |

Vibrational Spectroscopy (IR, Raman) for Structural and Bonding Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural and bonding characteristics of molecules by identifying their characteristic vibrational modes. While specific experimental spectra for this compound are not publicly available, an analysis of its constituent functional groups and comparison with N-methylacetamide (NMA) allows for a detailed prediction of its vibrational spectrum.

The vibrational spectrum of this compound is expected to be dominated by the characteristic absorptions of the amide group, the cyanomethyl group, and the N-methyl group. The amide group itself gives rise to several key bands, most notably the amide I, II, and III bands. The amide I band, primarily associated with the C=O stretching vibration, is anticipated to appear in the region of 1650-1680 cm⁻¹. The introduction of the electron-withdrawing cyanomethyl group attached to the amide nitrogen is likely to cause a slight increase in the C=O stretching frequency compared to NMA due to inductive effects.

For comparison, the experimentally observed and theoretically calculated vibrational frequencies for the related compound, N-methylacetamide, are well-documented. anton-paar.comnih.gov These values provide a solid foundation for predicting the spectrum of this compound.

Table 1: Predicted Prominent Vibrational Frequencies for this compound based on N-methylacetamide (NMA) Data and Functional Group Analysis

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for NMA anton-paar.comnih.gov | Predicted Wavenumber (cm⁻¹) for this compound | Comments |

| C≡N Stretch | N/A | 2220 - 2260 | Strong, sharp band characteristic of the nitrile group. |

| C=O Stretch (Amide I) | ~1655 (IR), ~1663 (Raman) | ~1660 - 1680 | Expected to shift to a slightly higher frequency due to the electron-withdrawing cyanomethyl group. |

| N-H Bend / C-N Stretch (Amide II) | ~1563 (IR) | ~1550 - 1570 | Position may be influenced by changes in C-N bond character. |

| C-N Stretch / N-H Bend (Amide III) | ~1299 (IR), ~1306 (Raman) | ~1290 - 1310 | A complex mode sensitive to the local environment. |

| CH₃ Asymmetric Stretch | ~2905 - 3000 | ~2900 - 3000 | Characteristic of the methyl group. |

| CH₃ Symmetric Stretch | ~2860 - 2870 | ~2850 - 2880 | Characteristic of the methyl group. |

| CH₂ Stretch | N/A | ~2850 - 2960 | Expected from the cyanomethyl group. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comomu.edu.tr This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and properties in the solid state.

Currently, there is no publicly available crystal structure for this compound. However, the principles of X-ray crystallography and the known structure of N-methylacetamide can be used to hypothesize the likely solid-state conformation of the title compound. In the crystalline phase, N-methylacetamide adopts a trans conformation where the five heavy atoms of the peptide group are coplanar. ksu.edu.sa It is highly probable that the amide group in this compound would also exhibit a planar or near-planar geometry.

Theoretical and Computational Chemistry Studies

In the absence of extensive experimental data, theoretical and computational chemistry provides a powerful avenue for investigating the properties of this compound. wikipedia.orgkallipos.gr These methods allow for the calculation of molecular structures, energies, and a wide range of other properties, offering deep insights into the molecule's behavior.

Quantum Chemical Calculations (DFT, Ab Initio, MP2) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), ab initio methods (like Hartree-Fock), and Møller-Plesset perturbation theory (MP2), are fundamental tools for exploring the electronic structure and reactivity of molecules. omu.edu.tr While specific studies on this compound are lacking, the application of these methods to similar molecules, such as N-methylacetamide, has been extensive. omu.edu.trnih.gov

DFT methods, particularly with hybrid functionals like B3LYP, are often employed for their balance of computational cost and accuracy in predicting geometries and vibrational frequencies. nih.govrsc.org Ab initio methods, while computationally more demanding, can provide highly accurate benchmark data. For instance, MP2 calculations are well-suited for systems where electron correlation is important. omu.edu.tr For this compound, these calculations would be invaluable for optimizing its geometry, calculating its vibrational spectrum for comparison with experimental data (once available), and determining its electronic properties such as dipole moment and charge distribution.

Prediction of Reaction Pathways and Transition States

A key application of quantum chemical calculations is the elucidation of reaction mechanisms. wikipedia.orgacs.org By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. kallipos.gr The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, several reaction pathways could be of interest. For example, the hydrolysis of the amide bond or reactions involving the nitrile group, such as hydration or reduction. Computational methods could be used to model these transformations, calculating the geometries and energies of the transition states involved. wikipedia.org This would provide critical insights into the reactivity of the molecule and the conditions required to promote specific chemical changes. The Curtin-Hammett principle, which can be computationally modeled, would be relevant in cases where different conformations of the molecule react at different rates. wikipedia.org

Analysis of Bonding and Orbital Interactions

To gain a deeper understanding of the electronic structure and bonding within this compound, Natural Bond Orbital (NBO) analysis is a highly effective tool. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and antibonding orbitals.

By examining the interactions between occupied (donor) and unoccupied (acceptor) NBOs, it is possible to quantify delocalization effects, such as hyperconjugation. In this compound, NBO analysis would be particularly useful for understanding the electronic interplay between the amide and nitrile functionalities. For example, it could quantify the extent of electron delocalization from the nitrogen lone pair into the carbonyl π* orbital and how this is influenced by the electron-withdrawing cyanomethyl group. This analysis provides a quantitative basis for understanding the molecule's structure, stability, and reactivity.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are essential for exploring the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a detailed picture of conformational changes, molecular motions, and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations would be instrumental in characterizing its conformational landscape. This includes the rotation around the various single bonds, particularly the bond connecting the nitrogen to the cyanomethyl group. Understanding the relative energies and populations of different conformers is crucial, as they can have different reactivities and spectroscopic signatures.

Furthermore, MD simulations are invaluable for studying solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can investigate the structure of the solvation shell and the nature of solute-solvent interactions. The polar amide and nitrile groups are expected to interact strongly with polar solvents, and MD simulations can provide a detailed, atomistic view of these interactions, which is critical for understanding the molecule's behavior in solution.

Computational Models for Spectroscopic Data Prediction and Validation

In the mechanistic elucidation of chemical compounds, computational models have become indispensable tools for predicting and validating spectroscopic data. These models, rooted in quantum chemistry and molecular mechanics, provide a theoretical framework to understand the intricate relationship between molecular structure and its spectroscopic signature. For this compound, a variety of computational approaches can be employed to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, offering deep insights into its vibrational modes, electronic environment, and conformational dynamics.

The synergy between theoretical calculations and experimental measurements is crucial. Computational models can aid in the assignment of complex spectral features, predict the spectra of transient or unstable species, and provide a molecular-level interpretation of observed spectroscopic phenomena.

Density Functional Theory (DFT) for Vibrational Spectroscopy

Density Functional Theory (DFT) stands as a powerful and widely used quantum chemical method for the prediction of vibrational spectra (IR and Raman). nih.gov This approach calculates the electronic structure of a molecule to determine its equilibrium geometry and the force constants of its interatomic bonds. From these force constants, the vibrational frequencies and their corresponding intensities can be computed.

For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the frequencies of its characteristic vibrational modes. researchgate.netbiointerfaceresearch.com These include the C=O stretching of the amide group, the C≡N stretching of the nitrile group, and various C-H and C-N stretching and bending modes.

A common practice involves the use of scaling factors to correct for systematic errors in the calculated frequencies that arise from the harmonic approximation and incomplete treatment of electron correlation. biointerfaceresearch.com These scaling factors are empirically derived and improve the agreement between the theoretical and experimental spectra.

Table 1: Illustrative DFT-Calculated vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C≡N) | 2280 | 2250 | 2255 | Nitrile stretch |

| ν(C=O) | 1710 | 1675 | 1678 | Amide I |

| δ(N-H) + ν(C-N) | 1590 | 1560 | 1565 | Amide II |

| ν(C-N) | 1430 | 1405 | 1410 | C-N stretch |

| CH₃ rock | 1180 | 1165 | 1170 | Methyl rock |

| CH₂ wag | 1350 | 1325 | 1330 | Methylene (B1212753) wag |

Note: The data in this table is illustrative and demonstrates the type of comparison made between theoretical and experimental values. The scaling factor applied would be specific to the computational method and basis set used.

Furthermore, DFT calculations can model the influence of intermolecular interactions, such as hydrogen bonding, on the vibrational spectra. exlibrisgroup.com For this compound, this is particularly relevant for understanding how its amide group interacts with solvents or other molecules, leading to shifts in the Amide I and Amide II bands. nih.govresearchgate.net

Ab Initio Methods for High-Accuracy Predictions

For even higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be utilized. nih.gov While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which can be important for accurately predicting subtle spectral features. nih.gov These high-level calculations are particularly valuable for validating the results obtained from more computationally efficient methods like DFT and for studying systems where DFT may not be as reliable.

Computational NMR Spectroscopy

Computational models are also extensively used to predict NMR chemical shifts (δ) and coupling constants (J). The Gauge-Including Atomic Orbital (GIAO) method, often employed within a DFT framework, is a popular approach for calculating the magnetic shielding tensors of nuclei. researchgate.net From these tensors, the isotropic chemical shifts can be determined.

The predicted chemical shifts for the ¹H and ¹³C nuclei in this compound can be compared with experimental data to confirm structural assignments. illinois.eduucl.ac.uk Discrepancies between calculated and experimental shifts can point to specific conformational or environmental effects that are not fully captured by the computational model.

Table 2: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C=O | 172.5 | 170.8 |

| C≡N | 118.0 | 117.2 |

| CH₂ | 50.1 | 48.9 |

| N-CH₃ | 36.8 | 35.5 |

| CO-CH₃ | 21.5 | 20.7 |

Note: This table provides an example of the correlation between calculated and experimental NMR data. The reference standard, typically Tetramethylsilane (TMS), is implicitly set to 0 ppm. libretexts.org

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Models

To account for the influence of a solvent environment on the spectroscopic properties of this compound, combined Quantum Mechanics/Molecular Mechanics (QM/MM) models can be employed. researchgate.net In this approach, the solute molecule (this compound) is treated with a high-level quantum mechanical method, while the surrounding solvent molecules are described using a more computationally efficient molecular mechanics force field. researchgate.netnih.gov

This hybrid approach allows for the simulation of solute-solvent interactions and their effect on the vibrational frequencies and electronic transitions, providing a more realistic prediction of spectra in solution. nih.gov For instance, QM/MM simulations can model the hydrogen bonding between the amide group of this compound and water molecules, and predict the resulting solvatochromic shifts in the IR spectrum.

Role of N Cyanomethyl N Methylacetamide in Advanced Organic Synthesis and Material Science

N-(cyanomethyl)-N-methylacetamide as a Versatile Building Block in Organic Synthesis

The reactivity of this compound, stemming from its nitrile and amide functionalities, allows it to be a valuable building block for creating a variety of organic molecules.

Precursor for Nitrogen-Containing Heterocyclic Compounds

The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry, as these structures are present in many natural products and pharmaceuticals. researchgate.net While direct studies detailing the use of this compound for this purpose are not abundant, its structural features suggest its potential as a precursor. For instance, related compounds like N,N-dimethylacetamide (DMAc) have been successfully used as an electrophilic carbon source to synthesize N-heterocyclic compounds like 4-quinazolinones and pyrrole-quinoxalines. rsc.orgnih.gov This type of synthesis often involves the activation of the carbon adjacent to the nitrogen in the presence of a catalyst, a reaction pathway that could potentially be adapted for this compound to create novel heterocyclic systems. rsc.org The presence of the cyanomethyl group offers an additional site for cyclization reactions, broadening the scope of possible heterocyclic products.

Scaffold for Complex Molecular Architecture Construction

The construction of complex molecules often relies on the use of scaffolds, which are core structures upon which further chemical modifications can be made. This compound can function as such a scaffold. Its amide bond provides a planar and rigid unit, a feature it shares with the simpler N-methylacetamide, which is often used as a model for the peptide bond in more complex biological molecules. fiveable.meresearchgate.net The nitrile group and the N-methyl group provide reactive handles that can be selectively targeted in subsequent synthetic steps, allowing for the controlled, stepwise construction of intricate molecular architectures.

Intermediate in Multi-step Synthetic Sequences

In multi-step syntheses, intermediates are crucial for linking different stages of a reaction pathway. A derivative of this compound has been identified as a by-product and a potential synthetic route marker in the synthesis of 3,4-methylenedioxymethylamphetamine (MDMA). nih.gov Specifically, the compound N-cyanomethyl-N-methyl-1-(3',4'-methylenedioxyphenyl)-2-propylamine is formed during the reductive amination process. nih.gov This finding underscores the role of the N-(cyanomethyl)-N-methyl moiety as a stable intermediate that can be carried through certain reaction conditions, highlighting its utility in complex synthetic sequences. nih.gov

Participation in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The functional groups within this compound give it the capacity to participate in these interactions and form larger, organized structures.

Design of Non-covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The this compound molecule possesses key features for engaging in non-covalent interactions. The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. While the molecule itself lacks a traditional hydrogen bond donor like an N-H group, it can interact with other molecules that do possess such groups. uni.lu This is a common feature in amides; for example, N-methylacetamide is known to participate in hydrogen bonding both as an acceptor and a donor (via its N-H group). fiveable.meresearchgate.net The nitrile group's triple bond also creates a region of electron density that can participate in π-π stacking interactions with aromatic rings or other π-systems, a driving force in the formation of self-assembled structures. nih.gov

Applications in Catalysis and Coordination Chemistry

The presence of multiple heteroatoms with lone pairs of electrons makes this compound a candidate for applications in catalysis and coordination chemistry.

Ligand Design for Metal Complexation

This compound possesses three potential coordination sites for metal ions: the nitrogen atom of the nitrile group, the carbonyl oxygen of the amide group, and the nitrogen atom of the amide group. The specific coordination mode would depend on the nature of the metal center, the solvent, and the reaction conditions.

The nitrile nitrogen, with its sp-hybridized lone pair, can act as a σ-donor to a metal center. The amide group offers two potential binding sites. The carbonyl oxygen is a hard Lewis base, favoring coordination to hard metal ions. The amide nitrogen is generally a weaker Lewis base due to the delocalization of its lone pair into the carbonyl group. However, upon deprotonation, the resulting amido-nitrogen becomes a strong anionic donor.

Table 1: Potential Coordination Modes of this compound

| Coordination Site | Type of Donor | Potential Metal Partners | Plausible Bonding Interaction |

| Nitrile Nitrogen | Neutral σ-donor | Soft to borderline Lewis acidic metals (e.g., Pd(II), Pt(II), Cu(I)) | Linear M-N≡C coordination |

| Amide Oxygen | Neutral σ-donor (Hard) | Hard Lewis acidic metals (e.g., Li+, Mg2+, Al3+) | M-O=C coordination, can lead to chelation |

| Amide Nitrogen | Neutral σ-donor (Weak) | Generally less favored | Can be involved in bridging or chelation |

| Deprotonated Amide | Anionic σ- and π-donor | Various transition metals | Stronger M-N bond formation |

The molecule could function as a monodentate ligand, coordinating through either the nitrile nitrogen or the amide oxygen. It could also act as a bidentate chelating ligand, particularly if the metal ion can accommodate a five-membered ring by coordinating to both the nitrile nitrogen and the amide oxygen. The flexibility of the cyanomethyl linker would be a key factor in its ability to form stable chelates.

Role in Homogeneous and Heterogeneous Catalysis

The development of efficient catalytic systems often relies on the design of ligands that can fine-tune the electronic and steric properties of a metal center.

Homogeneous Catalysis: In homogeneous catalysis, metal complexes of this compound could potentially be employed in a variety of transformations. For instance, palladium or nickel complexes could be investigated for cross-coupling reactions. The nitrile group could play a role in reactions involving cyanide transfer or could be a spectator ligand that modulates the reactivity of the catalytic center. The ability of the amide group to engage in hydrogen bonding could also influence the selectivity of a catalytic reaction by interacting with substrates or other components of the reaction mixture.

Heterogeneous Catalysis: For heterogeneous catalysis, this compound could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This could be achieved by covalently attaching the molecule to the support through a suitable linker or by physical adsorption. The resulting supported catalyst would combine the advantages of homogeneous catalysts (high activity and selectivity) with the ease of separation and recyclability of heterogeneous catalysts. The porous nature of the support could also impart size and shape selectivity to the catalytic process.

Integration into Functional Materials Development

The unique combination of a nitrile and an amide group in this compound makes it a potentially valuable building block for the synthesis of functional organic materials.

Studies on Reactivity in Polymeric Systems

The functional groups of this compound could be exploited to modify the properties of polymers.

Post-Polymerization Modification: The nitrile group is a versatile functional handle that can be converted into other groups, such as amines, carboxylic acids, or tetrazoles, through post-polymerization modification. This would allow for the introduction of new functionalities and the tuning of polymer properties like solubility, thermal stability, and chemical resistance.

Hydrogen Bonding: The amide functionality can participate in hydrogen bonding, which can significantly influence the morphology and mechanical properties of a polymer. Incorporating this compound into a polymer backbone or as a side chain could lead to materials with enhanced strength and thermal stability due to intermolecular hydrogen bonding interactions.

Table 2: Potential Polymer Modification Reactions Involving the Cyanomethyl Group

| Reaction Type | Reagents | Resulting Functional Group | Potential Impact on Polymer Properties |

| Reduction | H₂, Metal Catalyst (e.g., Ni, Pd) | Primary Amine (-CH₂NH₂) | Increased hydrophilicity, site for further functionalization |

| Hydrolysis (Acidic or Basic) | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) | Introduction of acidic sites, potential for ion-exchange |

| Cycloaddition | Azides (e.g., NaN₃) | Tetrazole | Enhanced thermal stability, potential for coordination chemistry |

Precursor for Advanced Organic Materials (excluding biomedical applications)

This compound could serve as a precursor for the synthesis of various advanced organic materials.

Nitrogen-Rich Materials: The high nitrogen content of the molecule makes it an interesting starting material for the synthesis of nitrogen-rich materials, which can have applications in areas such as high-energy materials or as ligands for metal-organic frameworks (MOFs).

Heterocyclic Compounds: The nitrile and amide functionalities can be utilized in cyclization reactions to construct a variety of heterocyclic scaffolds. These heterocycles are often the core structures of functional organic materials used in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their unique electronic and photophysical properties. For example, the intramolecular cyclization of a modified this compound could potentially lead to the formation of five- or six-membered nitrogen-containing heterocycles.

Synthesis and Exploration of N Cyanomethyl N Methylacetamide Derivatives and Analogues

Systematic Derivatization Strategies

Systematic derivatization of N-(cyanomethyl)-N-methylacetamide allows for the fine-tuning of its chemical properties. The primary sites for modification include the amide nitrogen, the cyanomethyl group, and the acetyl side chain.

The amide nitrogen in this compound can be targeted to create various analogues. Introducing heteroatoms at this position significantly alters the electronic properties and geometry of the amide bond.

One key modification involves the synthesis of N-alkoxy-N-methylacetamides. The substitution of an alkyl or aryl group with an alkoxy group at the nitrogen atom reduces the resonance stabilization of the amide. nih.gov For instance, the N-C(O) bond length increases, and the nitrogen atom adopts a more pyramidal geometry. nih.gov This change in structure enhances the electrophilic character of the carbonyl carbon and can influence the molecule's reactivity in subsequent transformations.

Another strategy involves the introduction of a second nitrogen atom to form hydrazide derivatives. This can be achieved through methods like SN2 substitution at the amide nitrogen, using appropriately activated substrates. These reactions open pathways to complex hydrazide scaffolds.

Further derivatization includes the synthesis of N-silylated compounds. Reactions with reagents like (chloromethyl)alkoxyhalogenosilanes can lead to the formation of N-{[chloro(difluoro)silyl]methyl}-N-methylacetamide or its analogues. These reactions proceed via trans-silylation, demonstrating a versatile method for introducing silicon-containing moieties.

The cyanomethyl group is a key site for functionalization due to the acidity of the α-protons adjacent to the nitrile (CN) group. This "active methylene" group can be deprotonated by a suitable base to form a carbanion, which is a potent nucleophile for various carbon-carbon bond-forming reactions.

Palladium-catalyzed coupling reactions provide a powerful tool for this purpose. For example, the carbanion generated from an alkyl nitrile can be coupled with aryl or alkenyl triflates to synthesize complex structures. nih.gov The success of these reactions often depends on the choice of catalyst, ligands, and base, with systems like BrettPhosPd(allyl)(Cl) precatalyst and LiHMDS as a base proving effective for coupling with less acidic nitriles. nih.gov

The cyanomethyl group can also participate in radical reactions. organic-chemistry.org A cyanomethyl radical can be generated and added across double bonds in alkenes for hydro(cyanomethylation) processes. organic-chemistry.org These strategies allow for the introduction of the cyanomethyl functionality into a variety of aliphatic systems.

Table 1: Representative Reactions for Functionalizing the Cyanomethyl Group

| Reaction Type | Reactants | Key Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Pd-catalyzed Alkene Difunctionalization | Alkyl nitrile, 2-allylphenyl triflate | BrettPhosPd(allyl)(Cl), LiHMDS | Substituted indane with cyanomethyl group | nih.gov |

| Radical Hydro(cyanomethylation) | Alkene, Cyanomethyl source | Photocatalyst (e.g., Iridium complex), Thiol | Alkyl nitrile | organic-chemistry.org |

Beyond the primary reactive sites, the broader structure of this compound can be altered. This includes modifications to the N-methyl group and the acetyl group.

One documented derivatization involves the transformation of the acetyl carbonyl. The parent compound can be converted into an acetimidamide derivative, such as N'-cyano-N-(cyanomethyl)-N-methylacetimidamide. nih.gov This modification replaces the carbonyl oxygen with a cyanoimino group, significantly altering the electronic and steric profile of the molecule.

While less specifically documented for this exact molecule, standard synthetic transformations can be applied to the acetyl group. For example, enolate formation at the acetyl methyl group could allow for alkylation, aldol (B89426) condensation, or other C-C bond-forming reactions, effectively elongating or branching the side chain. Similarly, the N-methyl group could potentially be exchanged for other alkyl or functionalized groups through multi-step synthesis protocols starting from a primary amide precursor.

Structure-Reactivity Relationship Studies of Derivatives (focused on chemical transformations)